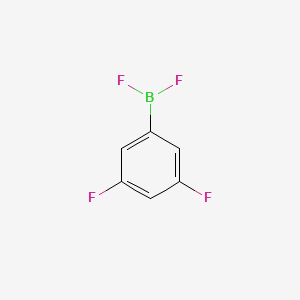
1-Methyl-1-(trifluoromethyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(trifluoromethyl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with a methyl group and a trifluoromethyl group attached to the same carbon atom. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-(trifluoromethyl)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentane with methyl and trifluoromethyl reagents under specific conditions. For example, the trifluoromethylation of cyclopentane can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
1-Methyl-1-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often yield alcohols or alkanes as major products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(trifluoromethyl)cyclopentane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways. The trifluoromethyl group serves as a bioisostere, mimicking the properties of other functional groups in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used as a solvent or intermediate in the production of specialty chemicals and materials. Its chemical stability and low reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-(trifluoromethyl)cyclopentane can be compared with other similar compounds, such as:
Cyclopentane: A simple cycloalkane with no substituents. It lacks the unique properties imparted by the trifluoromethyl group.
Methylcyclopentane: A cyclopentane ring with a single methyl group. It is less chemically stable and less bioactive compared to this compound.
Trifluoromethylcyclopentane: A cyclopentane ring with a trifluoromethyl group. It shares some properties with this compound but lacks the additional methyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in the combination of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties to the molecule.
Eigenschaften
CAS-Nummer |
371917-22-5 |
|---|---|
Molekularformel |
C7H11F3 |
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
1-methyl-1-(trifluoromethyl)cyclopentane |
InChI |
InChI=1S/C7H11F3/c1-6(7(8,9)10)4-2-3-5-6/h2-5H2,1H3 |
InChI-Schlüssel |
YEQPTWSRALKSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


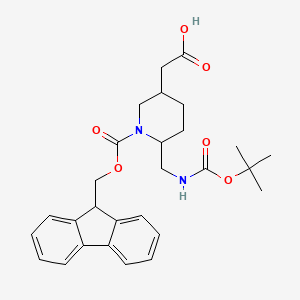
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
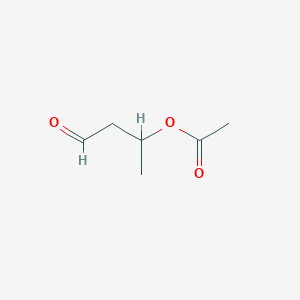
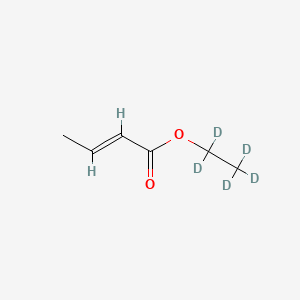
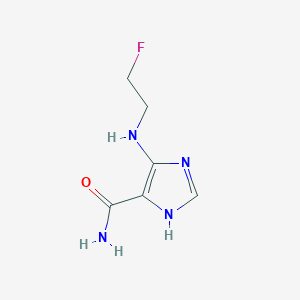
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
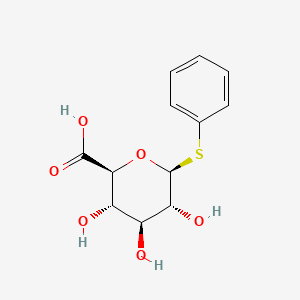
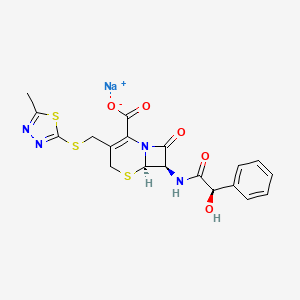
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
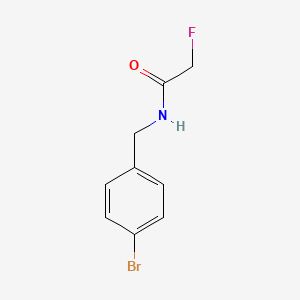
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
